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Compound of Interest

Compound Name:
(4-(Trifluoromethyl)pyridin-2-

yl)methanamine hydrochloride

Cat. No.: B1318866 Get Quote

CAS Number: 1005515-26-3

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides an in-depth analysis of (4-(Trifluoromethyl)pyridin-2-
yl)methanamine hydrochloride, a key building block in modern medicinal chemistry and

agrochemical synthesis. This document details its chemical and physical properties, outlines a

plausible synthetic pathway, and explores its application in the development of targeted

therapeutics, with a specific focus on the synthesis of kinase inhibitors.

Core Compound Data
Quantitative data for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its

free base form are summarized below, providing a clear reference for researchers.
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Property Value Reference

Chemical Name
(4-(Trifluoromethyl)pyridin-2-

yl)methanamine hydrochloride

CAS Number 1005515-26-3 [1]

Molecular Formula C₇H₈ClF₃N₂ [1]

Molecular Weight 212.6 g/mol [1]

Synonyms

2-Pyridinemethanamine, 4-

(trifluoromethyl)-, hydrochloride

(1:1)

[1]

Free Base: (4-(Trifluoromethyl)pyridin-2-yl)methanamine

Property Value Reference

CAS Number 872577-05-4 [2]

Molecular Formula C₇H₇F₃N₂ [2]

Molecular Weight 176.14 g/mol [2]

IUPAC Name
[4-(trifluoromethyl)pyridin-2-

yl]methanamine
[2]

The Role of the Trifluoromethylpyridine Scaffold in
Drug Discovery
The trifluoromethylpyridine moiety is a privileged scaffold in drug design due to the unique

properties conferred by the trifluoromethyl (-CF₃) group. The high electronegativity and

electron-withdrawing nature of the -CF₃ group can significantly influence a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics

are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug

candidates. Consequently, trifluoromethylpyridine derivatives are integral to the development of

novel therapeutics, particularly in oncology and for neurological disorders.
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Experimental Protocols: A Plausible Synthetic Route
A detailed experimental protocol for the synthesis of (4-(Trifluoromethyl)pyridin-2-
yl)methanamine hydrochloride is not readily available in the public domain. However, a

plausible and efficient synthetic route can be conceptualized starting from the commercially

available 2-chloro-4-(trifluoromethyl)pyridine. This proposed synthesis involves two key steps:

cyanation followed by reduction.

Step 1: Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine
The first step is the conversion of 2-chloro-4-(trifluoromethyl)pyridine to 2-cyano-4-

(trifluoromethyl)pyridine. This can be achieved through a nucleophilic aromatic substitution

reaction using a cyanide salt.

Experimental Workflow:
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Start: 2-chloro-4-(trifluoromethyl)pyridine

Reagents:
- Sodium Cyanide (NaCN)

- Solvent (e.g., DMSO)
- Phase-transfer catalyst (optional)

1. Add

Reaction Conditions:
- Elevated temperature (e.g., 100-150 °C)

- Inert atmosphere

2. Heat

Work-up:
- Quenching
- Extraction

- Purification (e.g., distillation or chromatography)

3. Process

Product: 2-Cyano-4-(trifluoromethyl)pyridine

4. Isolate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-cyano-4-(trifluoromethyl)pyridine.

Detailed Methodology:

To a solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable aprotic polar solvent such as

dimethyl sulfoxide (DMSO), add sodium cyanide.

The reaction mixture is heated to a temperature between 100-150 °C and stirred for several

hours until the starting material is consumed (monitored by TLC or GC-MS).
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After cooling to room temperature, the reaction is carefully quenched with water.

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure.

The crude product is then purified by vacuum distillation or column chromatography to yield

pure 2-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-
yl)methanamine and its Hydrochloride Salt
The second step involves the reduction of the nitrile group in 2-cyano-4-(trifluoromethyl)pyridine

to a primary amine, followed by the formation of the hydrochloride salt.

Experimental Workflow:
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Start: 2-Cyano-4-(trifluoromethyl)pyridine

Reduction:
- Reducing agent (e.g., LiAlH₄ in THF or catalytic hydrogenation)

- Anhydrous conditions

1. Reduce

Intermediate:
(4-(Trifluoromethyl)pyridin-2-yl)methanamine (free base)

2. Isolate (optional)

Salt Formation:
- HCl in a suitable solvent (e.g., diethyl ether or isopropanol)

3. Treat with HCl

Product: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

4. Isolate and dry

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

The 2-cyano-4-(trifluoromethyl)pyridine is dissolved in an anhydrous solvent like

tetrahydrofuran (THF) under an inert atmosphere.

The solution is carefully added to a suspension of a reducing agent, such as lithium

aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C).

The reaction mixture is then allowed to warm to room temperature and stirred until the

reduction is complete.
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The reaction is quenched by the sequential addition of water and an aqueous sodium

hydroxide solution.

The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The

combined organic extracts are dried and concentrated to give the crude (4-

(trifluoromethyl)pyridin-2-yl)methanamine.

The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of

hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring.

The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and

dried under vacuum to yield the final product.

Application in Targeted Therapy: The
PI3K/AKT/mTOR Signaling Pathway
A closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is a key intermediate in the

synthesis of Bimiralisib, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[3] This

pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is

a common feature in many cancers.[3] (4-(Trifluoromethyl)pyridin-2-yl)methanamine
hydrochloride serves as a valuable synthon for creating analogs of such inhibitors.

PI3K/AKT/mTOR Signaling Pathway and Inhibition:
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the

activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT.
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Activated AKT promotes cell survival and proliferation through various downstream effectors,

including mTORC1. Dual inhibitors like Bimiralisib block this pathway at both PI3K and mTOR,

making them promising anti-cancer agents. The use of (4-(Trifluoromethyl)pyridin-2-
yl)methanamine hydrochloride in the synthesis of analogs allows for the exploration of

structure-activity relationships to develop more potent and selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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